molecular formula C16H16ClN5O3S B2448538 2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide CAS No. 303971-23-5

2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B2448538
CAS No.: 303971-23-5
M. Wt: 393.85
InChI Key: IIMARFVEYFUWLT-UHFFFAOYSA-N
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Description

2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

Research indicates that certain derivatives of 2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide exhibit neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. A study highlighted the synthesis of these compounds and their evaluation for in vitro neuroprotective effects, showing promising results for further in vivo evaluations due to their low neurotoxicity and significant neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).

Antiviral and Virucidal Activities

Another important application is in the field of antiviral research. Derivatives of this compound have been synthesized and shown to possess potential antiviral and virucidal activities. These compounds were evaluated against human adenovirus and ECHO-9 virus, demonstrating their potential to reduce viral replication (Wujec et al., 2011).

Crystal Structure Analysis

The crystal structures of related compounds have been analyzed to understand their molecular conformation and interactions. Such studies provide valuable insights into the molecular geometry and intra-molecular interactions, which are crucial for understanding the compound's biological activity and potential pharmaceutical applications (Subasri et al., 2017).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic techniques like Raman and Fourier transform infrared spectroscopy have been employed to characterize these compounds. Such studies are pivotal in understanding the molecular vibrations and electronic structures, which can be correlated with their biological activities (Jenepha Mary et al., 2022).

Properties

IUPAC Name

2-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)26-8-11(18)23)7-9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMARFVEYFUWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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